Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate
Description
Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate is a chiral benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene moiety. The compound features a methyl ester group at position 8 and a stereospecific (S)-2-methyl substituent, which distinguishes it from simpler benzoxazepine analogs.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl (2S)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-8-6-13-7-10-4-3-9(12(14)15-2)5-11(10)16-8/h3-5,8,13H,6-7H2,1-2H3/t8-/m0/s1 |
InChI Key |
LBTDXLGZASORSM-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1CNCC2=C(O1)C=C(C=C2)C(=O)OC |
Canonical SMILES |
CC1CNCC2=C(O1)C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f]oxazepine-8-carboxylate typically involves:
- Construction of the oxazepine ring system via intramolecular cyclization.
- Introduction of stereochemistry at the 2-position (S-configuration).
- Installation of the methyl substituent at the 2-position.
- Functionalization at the 8-position with a methyl ester group.
These steps are often achieved by starting from appropriately substituted salicylaldehydes or benzaldehydes and chiral amino alcohols, followed by cyclization and further functional group transformations.
Preparation Methods
Starting Materials and Key Intermediates
- Chiral 1,2-amino alcohols : These provide the stereochemical control at the 2-position.
- Salicylaldehydes or substituted benzaldehydes : Provide the aromatic framework and aldehyde functionality for condensation.
- Protecting groups : Acetal protection of aldehydes is often employed to improve reaction yields and selectivity.
Stepwise Synthesis Procedure
Formation of N-Boc-Protected Amino Alcohols and Oxazepine Precursors
- A two-step procedure converts aldehydes to N-Boc-protected amino alcohols with yields around 64%.
- Mitsunobu reaction is then used to cyclize these intermediates to form N-Boc-protected oxazepines.
Deprotection and Reductive Amination
- The Boc protecting group is removed under acidic conditions.
- The resulting amino alcohols undergo reductive amination to introduce tertiary amines.
Oxidation and Functional Group Transformations
- Ester groups are reduced to alcohols using lithium aluminum hydride (LiAlH4).
- Alcohols are oxidized to aldehydes using manganese dioxide (MnO2).
- These aldehydes are then converted to racemic mixtures of tetrahydrobenzo[f]oxazepines.
Amide Formation and Further Functionalization
- Carboxylic acid derivatives are prepared and reacted with amines in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form amides.
- Final tertiary amines are obtained through additional reductive amination steps.
Intramolecular Cyclization and Stereochemical Control
- Cyclization to form the oxazepine ring is achieved via intramolecular nucleophilic attack of the amino alcohol on the imino carbon.
- The stereochemistry at the 2-position is controlled by using enantiopure amino alcohols, yielding the (S)-configuration.
- Diastereoselective Ugi–Joullié reactions have been employed to access trans tetrahydrobenzo[f]oxazepines with high stereoselectivity.
Representative Reaction Conditions
| Step | Reagents/Conditions | Solvents | Yield (%) | Notes |
|---|---|---|---|---|
| N-Boc protection | Boc anhydride, base | Dichloromethane or similar | ~64 | Protects amino group for subsequent steps |
| Mitsunobu cyclization | Diethyl azodicarboxylate, triphenylphosphine | Tetrahydrofuran (THF) | Good | Forms oxazepine ring |
| Boc deprotection | Acidic conditions (e.g., HCl in dioxane) | Dioxane or similar | Quantitative | Removes Boc protecting group |
| Reductive amination | NaBH3CN or similar reducing agent | Methanol or ethanol | Good | Introduces tertiary amine |
| Ester reduction | Lithium aluminum hydride (LiAlH4) | Ether solvents (THF, Et2O) | Good | Converts ester to alcohol |
| Alcohol oxidation | Manganese dioxide (MnO2) | Dichloromethane or similar | Good | Converts alcohol to aldehyde |
| Amide coupling | EDC, HOBt | DMF or dichloromethane | Moderate | Forms amide bonds |
| Cyclization to oxazepine | Acid/base catalysis or intramolecular nucleophilic attack | Various aprotic solvents (DMF, THF) | Moderate | Forms seven-membered ring |
Detailed Example from Literature
A 2021 study on substituted 2,3,4,5-tetrahydrobenzo[f]oxazepines describes the following sequence:
- Starting from aldehyde, N-Boc-protected amino alcohol is synthesized.
- Mitsunobu reaction cyclizes the intermediate to the oxazepine core.
- Boc group is removed, and reductive amination introduces tertiary amines.
- Ester groups are reduced and then oxidized to aldehydes to generate racemic tetrahydrobenzo[f]oxazepines.
- Amide formation is achieved using EDC/HOBt coupling with benzylamine.
- Final tertiary amines are prepared by further reductive amination.
This route yields the desired oxazepine derivatives with good efficiency and stereochemical control.
Alternative Synthetic Routes and Patent Methods
- Patents describe preparation of related benzoxazepine compounds using chloromethylation, tosylation, and cyclization in aprotic solvents such as dimethylformamide (DMF) with bases like sodium hydride.
- Reduction of nitro groups and subsequent cyclization using reducing agents like iron powder, zinc powder, or tin(II) chloride in organic solvents is also reported for related diazepine and oxazepine derivatives.
- Acetylation and esterification steps are commonly performed using acetic anhydride or acetyl chloride in the presence of bases such as triethylamine or pyridine.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products
The major products formed from these reactions include various substituted oxazepine derivatives, which can exhibit different pharmacological properties depending on the introduced functional groups .
Scientific Research Applications
Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in the nervous system . This compound can also interact with reactive oxygen species, exhibiting antioxidant properties that protect cells from oxidative stress .
Comparison with Similar Compounds
Key Observations:
Structural Variations: Target Compound vs. : The target compound introduces an (S)-2-methyl group, enhancing stereochemical complexity compared to the non-methylated analog in . This modification could influence receptor binding or metabolic stability in pharmacological contexts. Ring System: lacks the oxygen atom in the azepine ring, converting the structure to a benzo[c]azepine. This absence reduces polarity and may impact solubility or intermolecular interactions .
Implications of Structural Differences
- Pharmacological Potential: The (S)-2-methyl group in the target compound may confer enantioselective activity, a critical factor in drug design.
- Physicochemical Properties : Ethyl esters () generally exhibit higher lipophilicity than methyl esters, which could enhance blood-brain barrier penetration but reduce aqueous solubility .
- Stability and Reactivity: The oxygen atom in benzoxazepines (vs.
Biological Activity
Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate is a heterocyclic compound belonging to the oxazepine family. Its unique structure and functional groups contribute to a range of biological activities that have been the subject of various research studies. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H15NO3
- Molecular Weight : Approximately 221.25 g/mol
- Structure : The compound features a seven-membered ring containing nitrogen and oxygen atoms, with a methyl group at the 2-position and a carboxylate ester at the 8-position.
Pharmacological Activities
This compound exhibits several notable biological activities:
- Antitumor Activity : Research indicates that compounds within the oxazepine family show potential as antitumor agents. For instance, derivatives have demonstrated inhibitory effects on cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The presence of specific functional groups enhances its ability to disrupt bacterial cell membranes.
- Neuroprotective Effects : Investigations into the neuroprotective properties of oxazepines suggest that they may modulate neurotransmitter systems and exhibit anti-inflammatory effects in neurodegenerative models.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways, influencing processes such as apoptosis and proliferation.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that play crucial roles in tumor growth and inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating potent antitumor activity. |
| Study B | Reported antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to established antibiotics. |
| Study C | Showed neuroprotective effects in vivo by reducing oxidative stress markers in rodent models of neurodegeneration. |
Q & A
Q. What are the common synthetic routes for Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as 2-aminophenol derivatives with substituted benzaldehydes. For example, Schiff base formation between 2-aminophenol and a methyl-substituted aldehyde under acidic conditions, followed by cyclization, yields the oxazepine core . Key parameters include:
-
Catalyst choice : Acidic catalysts (e.g., HCl or acetic acid) promote Schiff base formation.
-
Temperature : Cyclization often requires reflux in polar aprotic solvents (e.g., DMF or THF) at 80–120°C .
-
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the enantiomerically pure (S)-isomer .
Synthetic Step Reagents/Conditions Yield Range Purity (HPLC) Schiff Base Formation 2-Aminophenol, aldehyde, HCl, EtOH, 50°C 60–75% 85–90% Cyclization DMF, 100°C, 12 h 40–55% 90–95% Chiral Resolution Chiral stationary phase (CSP) chromatography 25–35% >99% (ee)
Q. How is the stereochemical integrity of the (S)-enantiomer validated during synthesis?
- Methodological Answer : Chiral HPLC or SFC (Supercritical Fluid Chromatography) with a polysaccharide-based CSP (e.g., Chiralpak AD-H) is used to confirm enantiomeric excess (ee). X-ray crystallography or NOESY NMR can resolve ambiguities in stereochemistry . For example, coupling constants () in H NMR between the methyl group and adjacent protons distinguish (S)- and (R)-configurations .
Advanced Research Questions
Q. What strategies optimize the compound's pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Lipophilicity adjustment : Introducing polar substituents (e.g., hydroxyl or carboxyl groups) on the benzo ring improves aqueous solubility. However, this may reduce blood-brain barrier permeability .
- Prodrug approaches : Esterification of the carboxylate group enhances bioavailability, with enzymatic hydrolysis in vivo restoring activity .
- Metabolic stability : Cytochrome P450 inhibition assays (e.g., CYP3A4/2D6) identify metabolic hotspots. Fluorine substitution at specific positions reduces oxidative metabolism .
Q. How do structural modifications to the oxazepine ring affect target selectivity in kinase inhibition assays?
- Methodological Answer : SAR studies compare derivatives with varying substituents (Table 1). For example:
-
Methyl vs. Methoxy groups : Methyl at C2 enhances hydrophobic interactions with kinase ATP pockets, while methoxy reduces steric hindrance but increases off-target effects .
-
Ring saturation : Fully saturated tetrahydro rings improve conformational rigidity, enhancing binding to serine/threonine kinases (e.g., PKA) .
Table 1 : Selectivity Profiles of Oxazepine Derivatives
Substituent Kinase IC₅₀ (nM) Off-Target Inhibition C2-Methyl PKA: 12 ± 2 EGFR: >1,000 C8-Methoxy CDK2: 85 ± 10 VEGFR2: 320 ± 45 C2-CF₃ PI3Kγ: 7 ± 1 mTOR: 210 ± 30
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies often arise from:
- Protein binding : Serum albumin binding reduces free compound concentration. Equilibrium dialysis quantifies unbound fractions .
- Metabolite interference : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) contributing to efficacy .
- Dosing regimen : Subcutaneous vs. intravenous administration alters and AUC, requiring PK/PD modeling to correlate exposure with effect .
Methodological Considerations
Q. What analytical techniques are essential for characterizing degradation products under accelerated stability conditions?
- Answer :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- HPLC-MS : Identifies hydrolyzed esters (e.g., free carboxylic acid) and oxidized products (e.g., sulfoxides) .
- Solid-state NMR : Detects crystallinity changes that accelerate degradation .
Data Contradiction Analysis
Q. Why do some studies report potent HDAC inhibition while others show no activity?
- Answer :
- Assay variability : Cell-free vs. cell-based assays differ in cofactor availability (e.g., Zn²⁺ for HDACs).
- Enantiomeric purity : Impure (R)-isomers may act as competitive inhibitors, skewing results .
- Structural analogs : Subtle differences in the benzamide moiety (e.g., ethoxy vs. methoxy groups) alter binding to HDAC isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
